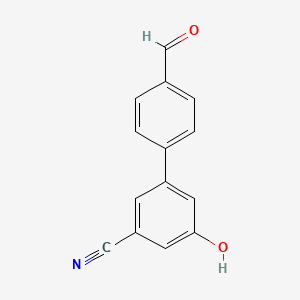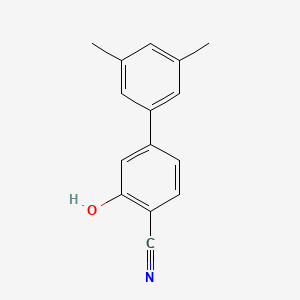
3-Cyano-5-(4-ethylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-5-(4-ethylphenyl)phenol, hereafter referred to as 3-C5EP, is a chemical compound with a wide range of applications in both scientific research and industrial processes. It is a colorless, crystalline solid with a molecular weight of 226.24 g/mol and a melting point of 121-122 °C. 3-C5EP is a versatile reagent that can be used in a variety of syntheses, as well as in biochemical and physiological research.
科学的研究の応用
3-C5EP is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as it is a versatile and relatively inexpensive reagent. 3-C5EP is also used in biochemical and physiological research, as it has a wide range of effects on cells and tissues. It has been used to study the effects of different compounds on the immune system, as well as to study the effects of various drugs on the cardiovascular system.
作用機序
The mechanism of action of 3-C5EP is not fully understood. It is believed that the compound binds to proteins in the cell membrane and alters their structure and function. This can lead to changes in gene expression, cell signaling, and other cellular processes. 3-C5EP has also been shown to interact with certain enzymes, which can lead to changes in the metabolism of cells.
Biochemical and Physiological Effects
3-C5EP has been shown to have a wide range of effects on cells and tissues. It has been shown to inhibit the growth of certain bacteria, as well as to have anti-inflammatory and anti-oxidant effects. It has also been shown to have an inhibitory effect on certain enzymes, which can lead to changes in the metabolism of cells. In addition, 3-C5EP has been shown to have a protective effect against certain types of cancer.
実験室実験の利点と制限
The main advantage of using 3-C5EP in lab experiments is its relatively low cost and its availability in a 95% pure form. It is also a relatively versatile reagent, which makes it useful in a variety of syntheses. However, it is important to note that 3-C5EP can be toxic at high concentrations, so it is important to use appropriate protective measures when working with the compound. In addition, 3-C5EP can be difficult to purify, so it is important to use proper techniques when attempting to do so.
将来の方向性
There are a number of potential future directions for research and development involving 3-C5EP. One potential direction is to further explore its effects on cells and tissues, as well as to better understand its mechanism of action. Another potential direction is to explore its potential applications in drug discovery and development. Additionally, further research could be conducted to explore its potential applications in industrial processes, such as in the production of pharmaceuticals and other chemicals. Finally, further research could be conducted to explore its potential uses in medical treatments, such as in the treatment of cancer.
合成法
3-C5EP can be synthesized through a reaction between 4-ethylphenol and cyanogen bromide. This reaction is typically carried out in an aqueous solution of sodium hydroxide, with a molar ratio of 1:1 for the reagents. The reaction is conducted at room temperature and is usually complete within one hour. The resulting product is a white, crystalline solid that is 95% pure 3-C5EP.
特性
IUPAC Name |
3-(4-ethylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-11-3-5-13(6-4-11)14-7-12(10-16)8-15(17)9-14/h3-9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZOUNKSGKFDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684656 |
Source


|
| Record name | 4'-Ethyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(4-ethylphenyl)phenol | |
CAS RN |
1261891-13-7 |
Source


|
| Record name | 4'-Ethyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














